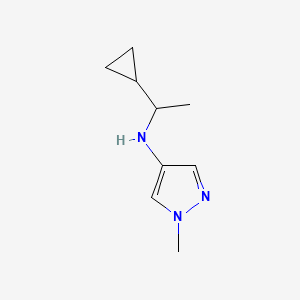

N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(1-Cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a 1-cyclopropylethyl substituent on the amine at the 4-position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and enzymes .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C9H15N3/c1-7(8-3-4-8)11-9-5-10-12(2)6-9/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

ZXOXYTDBLWTVRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the cyclopropylethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Methylation: The final step is the methylation of the pyrazole ring using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The amine and pyrazole groups participate in nucleophilic substitutions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts.

-

Electrophilic Aromatic Substitution (EAS) : The pyrazole ring undergoes nitration or sulfonation at position 5, guided by the directing effects of the methyl and amine groups.

Example Reaction :

Oxidation

-

Pyrazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions yields pyrazole N-oxide derivatives.

-

Amine Oxidation : Forms nitroso or imine intermediates under strong oxidizing agents (e.g., CrO₃).

Reduction

-

Catalytic Hydrogenation : The cyclopropane ring undergoes partial hydrogenation to a propyl group using Pd/C and H₂.

Coupling Reactions

The amine group participates in oxidative couplings:

-

Azo Compound Formation : Reacts with aryl diazonium salts or via iodine/TBHP-mediated dehydrogenative coupling to form heteroaromatic azo derivatives .

Mechanism :

-

Single-electron oxidation generates an aminyl radical.

-

Radical coupling forms a hydrazine intermediate.

Cyclopropane Ring-Opening

The cyclopropane moiety undergoes acid-catalyzed ring-opening:

-

Reagents : HCl or H₂SO₄ in aqueous ethanol.

-

Product : A diol derivative via carbocation intermediates.

Cross-Coupling Reactions

The amine group engages in Pd-catalyzed C–N bond formation:

-

Buchwald-Hartwig Amination : Couples with aryl halides (e.g., bromobenzene) using Pd(OAc)₂/Xantphos to form biaryl amines .

Conditions :

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Primary Products |

|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Quaternary ammonium salts |

| Azo Coupling | I₂, TBHP, 70°C | Heteroaromatic azo compounds |

| Cyclopropane Ring-Opening | HCl (aq.), ethanol, reflux | Diol derivatives |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Biaryl amines |

Steric and Electronic Effects

-

Cyclopropylethyl Group : Enhances steric hindrance, slowing electrophilic substitutions but stabilizing carbocation intermediates during ring-opening.

-

Pyrazole Ring : Electron-donating methyl and amine groups activate positions 3 and 5 for electrophilic attacks.

This compound’s versatility in substitutions, redox reactions, and cross-couplings underscores its utility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine has found applications in several areas of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations

Substituent Effects :

- The cyclopropylethyl group in the target compound may improve metabolic stability compared to linear alkyl chains due to ring strain and rigidity. In contrast, the azetidine substituent in introduces a saturated nitrogen heterocycle, mimicking bioactive motifs in neurotransmitters.

- Bromophenyl groups (e.g., ) enable further functionalization via cross-coupling reactions, whereas pyridine () enhances target binding through π-π interactions.

Synthetic Accessibility :

- Copper-catalyzed methods (e.g., ) are effective for introducing cyclopropyl groups but suffer from moderate yields (~17.9%).

- Commercial availability of precursors like 1-methyl-1H-pyrazol-4-amine remains a bottleneck due to high costs ($99.50/g) .

Therapeutic Potential: Pyrazole derivatives with cyclopropane or heterocyclic substituents are frequently explored in kinase inhibitor development (e.g., CDK2 inhibitors in ). The target compound’s structure aligns with motifs seen in preclinical candidates targeting cancer and inflammatory diseases.

Biological Activity

N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and an ethyl chain , characterized by the following molecular formula:

- Molecular Formula : CHN

- Molecular Weight : 178.24 g/mol

This unique structure contributes to its reactivity and biological interactions, particularly through the presence of functional groups that can participate in various chemical reactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may act as an anti-inflammatory agent, potentially modulating pathways involved in inflammation by interacting with specific receptors or enzymes.

- Antitumor Activity : Similar compounds within the pyrazole family have shown promising results against various cancer cell lines. The compound's ability to inhibit key enzymes involved in tumor growth is under investigation .

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with various molecular targets, including:

- Receptors : Binding to receptors involved in inflammatory pathways.

- Enzymes : Inhibiting enzyme activity that contributes to disease processes.

Further research utilizing techniques such as molecular docking and binding affinity assays is necessary to clarify these interactions .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives known for their pharmacological properties:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their potential therapeutic roles:

- Synthesis of Pyrazole Derivatives : Researchers have synthesized various pyrazole derivatives, including this compound, exploring their structure-activity relationships (SAR) to enhance their pharmacological profiles .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory and antitumor activities of similar compounds, providing insights into their efficacy and safety profiles .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound with various biological targets, aiding in the identification of its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) with cyclopropanamine derivatives is a common approach. Key factors affecting yield include:

- Catalyst selection : Copper(I) bromide (0.101 g) improves coupling efficiency .

- Excess amine : Using 1.5–2.0 equivalents of 1-methyl-1H-pyrazol-4-amine mitigates degradation during reactions .

- Reaction duration : Extended stirring (48+ hours) at 35°C enhances completion .

- Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) isolates the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts to cyclopropylethyl (δ ~1.0–1.5 ppm for cyclopropyl CH₂) and pyrazole NH (δ ~5.0–6.0 ppm) groups. Compare with reference data for analogous pyrazoles .

- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .

- IR Spectroscopy : Identify amine N-H stretches (~3298 cm⁻¹) and pyrazole ring vibrations .

Advanced Research Questions

Q. How can researchers address instability of 1-methyl-1H-pyrazol-4-amine intermediates during synthesis?

- Methodological Answer :

- Degradation mitigation : Use freshly distilled solvents (e.g., DMF or DMSO) and inert atmospheres to prevent oxidation .

- Storage : Store intermediates at –20°C under nitrogen to suppress decomposition .

- Real-time monitoring : Employ TLC or LC-MS to track reaction progress and adjust conditions promptly .

Q. What strategies resolve discrepancies between predicted and observed NMR data for this compound?

- Methodological Answer :

- Dynamic effects : Rotameric equilibria in the cyclopropylethyl group may split peaks; use variable-temperature NMR to assess conformational flexibility .

- Impurity analysis : Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out byproducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons unambiguously .

Q. How can computational docking predict the biological activity of this compound against target proteins?

- Methodological Answer :

- Target selection : Use databases like PDB to identify relevant receptors (e.g., enzymes or GPCRs with pyrazole-binding pockets) .

- Docking software : Employ AutoDock Vina or Schrödinger Suite with force fields optimized for amine interactions.

- Validation : Compare docking scores (e.g., binding energy ≤ –4.5 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Analog synthesis : Modify the cyclopropylethyl group (e.g., fluorination) or pyrazole substituents (e.g., methyl → trifluoromethyl) .

- Biological testing : Screen analogs against target panels (e.g., kinase inhibition or antimicrobial assays) using standardized protocols .

- Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

- Purity validation : Re-characterize the compound via elemental analysis (C, H, N %) and LC-MS to ensure >95% purity .

- Assay standardization : Use positive controls (e.g., cyproconazole for triazole derivatives) and replicate experiments in triplicate .

- Structural analogs : Compare results with related compounds (e.g., N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine) to identify scaffold-specific trends .

Q. What crystallographic methods refine the 3D structure of this compound, and how are data contradictions resolved?

- Methodological Answer :

- Software : Use SHELXL for refinement, leveraging constraints for cyclopropane ring geometry and hydrogen-bonding networks .

- Twinned data : Apply the Hooft parameter or twin law refinement in SHELXL to address overlapping reflections .

- Validation tools : Check R-factors (e.g., R₁ < 0.05) and ADP consistency using Coot and PLATON .

Tables for Key Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Synthetic Yield | 17.9–82% (varies with method) | |

| Melting Point | 104–107°C (similar analogs) | |

| ¹H NMR (Cyclopropylethyl) | δ 1.0–1.5 (m, CH₂), 2.5–3.0 (q, CH) | |

| HRMS (ESI) | m/z 215 [M+H]⁺ (calculated) | |

| Docking Binding Energy | –4.47 kcal/mol (Trinitroethane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.